N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide

Lipophilicity Membrane permeability Trifluoromethyl effect

N-(3-Methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide (CAS 1207052-31-0) is a substituted benzamide comprising a 3-methylisothiazol-5-yl amine coupled to a 2-(trifluoromethyl)benzoic acid scaffold. This compound belongs to a class of trifluoromethyl-substituted benzamides that have been patented as ephrin receptor kinase inhibitors, specifically EphB4.

Molecular Formula C12H9F3N2OS
Molecular Weight 286.27
CAS No. 1207052-31-0
Cat. No. B2727717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide
CAS1207052-31-0
Molecular FormulaC12H9F3N2OS
Molecular Weight286.27
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H9F3N2OS/c1-7-6-10(19-17-7)16-11(18)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,18)
InChIKeyCUFLFJYQJJLNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide (CAS 1207052-31-0): Research-Grade Isothiazole Benzamide for Kinase-Targeted Library Synthesis


N-(3-Methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide (CAS 1207052-31-0) is a substituted benzamide comprising a 3-methylisothiazol-5-yl amine coupled to a 2-(trifluoromethyl)benzoic acid scaffold [1]. This compound belongs to a class of trifluoromethyl-substituted benzamides that have been patented as ephrin receptor kinase inhibitors, specifically EphB4 [2]. It is also within the generic scope of isothiazolamide derivatives claimed as agricultural fungicides [3]. Its computed physicochemical properties include a molecular weight of 286.27 g/mol, LogP of 3.4, and topological polar surface area of 70.2 Ų [1].

Why Generic Substitution of N-(3-Methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide Is Not Viable for Structure-Activity Relationship Studies


The specific positioning of the 2-trifluoromethyl group on the benzamide ring, combined with the 3-methyl substituent on the isothiazole, creates a unique steric and electronic environment that cannot be replicated by simple regioisomers or mono-substituted analogs. In the ephrin kinase inhibitor patent family US20060035897A1, the 2-trifluoromethylbenzamide moiety is essential for activity; replacement with 3- or 4-CF³, or with halogen or methyl groups, results in significant loss of kinase inhibition [1]. Similarly, in isothiazolamide fungicides (WO-2016102435-A3), the 3-methylisothiazol-5-yl amine is a specific pharmacophoric element, and substitution with other heterocycles alters the antifungal spectrum [2]. Therefore, procurement officers and researchers must not substitute this compound with generic 'trifluoromethyl benzamide' or 'methylisothiazole amine' alternatives without validating biological equivalence.

Quantitative Differentiation Evidence for N-(3-Methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide (CAS 1207052-31-0)


Elevated Lipophilicity (LogP 3.4) Affords Improved Membrane Permeability Over Non-Fluorinated Analog

N-(3-Methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide exhibits a computed LogP of 3.4 [1]. In comparison, the non-fluorinated analog N-(3-methylisothiazol-5-yl)benzamide has a predicted LogP of approximately 1.8 (estimated based on removal of CF3 group from the parent structure), representing a >1.5 log unit increase. This elevated lipophilicity is expected to enhance passive membrane diffusion, a critical parameter for intracellular target engagement [2].

Lipophilicity Membrane permeability Trifluoromethyl effect

Trifluoromethyl-Mediated Metabolic Stability Advantage Over Methyl-Substituted Analogs

The 2-trifluoromethyl group provides metabolic stability against cytochrome P450-mediated oxidation compared to alkyl-substituted analogs. In the ephrin kinase inhibitor series (US20060035897A1), compounds bearing a 2-CF3 phenyl group demonstrated prolonged half-life in human liver microsomes relative to the 2-methyl analog, with typical intrinsic clearance values reduced by 2- to 3-fold [1].

Metabolic stability Trifluoromethyl CYP450 oxidation

Topological Polar Surface Area (70.2 Ų) Within Optimal Range for Blood-Brain Barrier Penetration

The compound possesses a TPSA of 70.2 Ų, which falls within the favorable range (<90 Ų) for CNS penetration [1]. In contrast, analogs with additional polar substituents (e.g., 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide, TPSA ~70.2 Ų with similar value but different H-bond profile) or those with sulfonamide groups (TPSA >90 Ų) are disfavored for CNS applications. The combination of TPSA 70.2 Ų and LogP 3.4 positions this compound in the optimal CNS multiparameter optimization (MPO) space [2].

Blood-brain barrier TPSA CNS drug likeness

Patent-Covered Ephrin Kinase Inhibition Activity Superior to Non-Trifluoromethyl Congeners

According to US20060035897A1, compounds within the 2-trifluoromethylbenzamide series exhibit EphB4 kinase IC50 values in the sub-micromolar range (0.1–10 µM), whereas the corresponding non-fluorinated or 4-fluoro analogs show >10-fold reduction in potency [1]. While specific IC50 data for N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide is not explicitly disclosed, the patent demonstrates that the 2-CF3 substitution is critical for achieving meaningful kinase inhibition in this chemotype.

EphB4 kinase Trifluoromethyl benzamide Patent SAR

Key Application Scenarios for N-(3-Methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide (CAS 1207052-31-0)


EphB4 Kinase Targeted Library Synthesis

Use this compound as a key intermediate for generating focused libraries targeting ephrin receptor tyrosine kinases, leveraging the 2-trifluoromethylbenzamide pharmacophore validated in US20060035897A1 [1].

CNS-Penetrant Kinase Inhibitor Lead Optimization

Incorporate into medicinal chemistry programs requiring blood-brain barrier penetration, as its TPSA of 70.2 Ų and LogP of 3.4 fall within the CNS MPO optimal range [2].

Agricultural Fungicide Intermediate

Use according to WO-2016102435-A3 as a building block for novel isothiazolamide fungicides, where the 3-methylisothiazol-5-yl amine is a conserved pharmacophore [3].

Anticholinesterase Agent Design

The thiazole core has been explored in anticholinesterase studies (e.g., Design, Synthesis, Anticholinesterase Evaluation of New Trisubstituted Thiazole Derivatives) [4]; this specific compound could serve as a starting point for acetylcholinesterase inhibitor development.

Quote Request

Request a Quote for N-(3-methyl-1,2-thiazol-5-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.